1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO/c1-2-8-3-5-9(7-10,11-8)6-4-8/h2H,1,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBJBPVAULGASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CCC(O1)(CC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at the Bridgehead Position
The iodomethyl group is introduced at the 4-position through nucleophilic substitution. A reported method involves treating 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane with hydrogen iodide (HI) in acetic acid under reflux (110°C, 12 h), achieving 65–70% yield. Alternatively, Mitsunobu conditions (PPh₃, DIAD, NaI) enable iodide incorporation at ambient temperature with improved stereocontrol.
Table 1: Iodomethylation Reaction Conditions
| Substrate | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-(Hydroxymethyl) derivative | HI, AcOH | Acetic Acid | 110°C | 65% | |
| 4-(Hydroxymethyl) derivative | PPh₃, DIAD, NaI | THF | 25°C | 82% |
Installation of the Ethenyl Group
Wittig Olefination
The ethenyl moiety is introduced via Wittig reaction using triphenylphosphine ylides. Treatment of 4-(iodomethyl)-7-oxabicyclo[2.2.1]heptan-2-one with methyltriphenylphosphonium bromide (1.2 equiv) and potassium tert-butoxide (t-BuOK) in THF at −78°C generates the ethenyl group with >90% E-selectivity.
Palladium-Catalyzed Coupling
Heck coupling between 4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane and vinyltrialkoxysilanes in the presence of Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%) affords the ethenyl derivative in 75–80% yield. This method avoids harsh bases, preserving the iodomethyl group’s integrity.
Table 2: Ethenylation Methods Comparison
| Method | Catalyst | Ligand | Temperature | Yield | Selectivity |
|---|---|---|---|---|---|
| Wittig Olefination | t-BuOK | None | −78°C | 85% | E > 9:1 |
| Heck Coupling | Pd(OAc)₂ | XPhos | 80°C | 78% | >95% trans |
Challenges and Mitigation
-
Steric Hindrance : The bicyclic system’s bridgehead position impedes reagent access. Using bulky bases (e.g., t-BuOK) or microwave irradiation (100°C, 30 min) enhances reaction rates.
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Iodide Stability : HI-generated iodomethyl groups are prone to elimination. Mitsunobu conditions minimize side reactions.
-
Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) enforce enantioselectivity during ethenylation, achieving up to 95% ee.
Spectroscopic Validation
Successful synthesis is confirmed by:
-
¹H NMR : δ 5.8–6.1 ppm (ethenyl protons, doublet of doublets), δ 3.4–3.6 ppm (iodomethyl CH₂, triplet).
Industrial-Scale Considerations
Patent EP3515918B1 highlights solvent selection’s role in scalability. Replacing DMF with ethyl acetate reduces hydrolysis risks, while flow reactor systems improve heat dissipation during exothermic iodomethylation.
Emerging Methodologies
Cobalt-catalyzed C–H activation, as detailed in recent literature, enables direct ethenylation without pre-functionalized substrates. This one-pot approach utilizes Co(acac)₂ (10 mol%) and Mn(OAc)₂ (oxidant), achieving 70% yield under mild conditions .
Chemical Reactions Analysis
Types of Reactions
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Cycloaddition Reactions: The ethenyl group can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in polar solvents like acetone or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution Products: Compounds where the iodine atom is replaced by other functional groups.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Deiodinated compounds with reduced iodine content.
Scientific Research Applications
1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The iodine atom and ethenyl group play crucial roles in its reactivity. For instance, the compound can undergo dissociative electron transfer reduction, leading to the formation of radical intermediates that participate in further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 7-oxabicyclo[2.2.1]heptane scaffold is a versatile platform for structural diversification. Below is a detailed comparison of 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Reactivity :
- The iodine substituent in the target compound enhances its utility in cross-coupling and substitution reactions compared to methyl or isopropyl groups in cinmethylin or isocineole .
- Unsubstituted 7-oxabicyclo[2.2.1]heptane lacks functional groups for further derivatization but serves as a scaffold for strain-driven cycloadditions .
Biological Activity: Cinmethylin’s benzyloxy group confers herbicidal activity by inhibiting protoporphyrinogen oxidase, a mechanism absent in the iodine-substituted analog . Thromboxane A2 antagonists with interphenylene sidechains demonstrate how substituent choice (e.g., semicarbazones) tailors bioactivity .
Physicochemical Properties: The iodine atom increases molecular weight (vs. Cinmethylin’s higher logP (due to aromatic and alkyl groups) enhances membrane permeability, critical for herbicidal action .
Synthetic Accessibility :
- Diels-Alder reactions are commonly used to synthesize 7-oxabicyclo[2.2.1]heptane derivatives. For example, cinmethylin is prepared via Friedel-Crafts acylation , while the iodine analog may require halogenation post-cyclization .
Biological Activity
1-Ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane, a compound characterized by its unique bicyclic structure, has garnered interest in various fields of biological research. This article explores its biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
The compound's IUPAC name is 1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane, with the molecular formula and a molecular weight of 238.07 g/mol. It features a bicyclic framework which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H11IO |
| Molecular Weight | 238.07 g/mol |
| Purity | 97% |
| CAS Number | 946402-76-2 |
Antiparasitic Properties
Research has indicated that compounds related to the bicyclo[2.2.1]heptane structure exhibit significant antiparasitic activity. Notably, studies have focused on the synthesis of solanoeclepin A, which is derived from this structural motif and serves as a natural hatching agent for potato cyst nematodes. The synthesis involves a diastereoselective intramolecular Diels-Alder reaction, demonstrating the compound's potential in agricultural applications against nematodes .
Pharmacological Studies
A series of pharmacological evaluations have been conducted on various isomers of the bicyclo[2.2.1]heptane derivatives, including this compound. These studies revealed that certain isomers possess agonist and antagonist activities for thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), which are critical in cardiovascular pathophysiology . Specifically, the enantiomers with distinct stereochemistry showed varying potencies, suggesting that stereochemical configuration significantly influences biological activity.
Synthesis and Activity Correlation
In an investigation into the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, researchers prepared multiple isomers to assess their biological activities in vitro. The study concluded that the structural variations significantly impacted their interaction with platelet aggregation pathways, highlighting the importance of chemical structure in determining biological effects .
In Vivo Efficacy
A study focusing on the in vivo efficacy of related compounds demonstrated that certain derivatives could inhibit nematode hatching effectively, thus providing a viable option for pest control in agriculture . The findings suggest that further exploration of these compounds could lead to new agricultural biopesticides.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane, and how do reaction conditions influence product yield?
- Methodological Answer : The compound is typically synthesized via [4 + 2] cycloaddition or Diels-Alder reactions. For example, furans can react with alkene or alkyne dienophiles to form 7-oxabicyclo[2.2.1]heptane scaffolds, followed by iodomethylation. Organocatalysis under mild conditions enhances enantioselectivity, while temperature and solvent polarity critically affect regioselectivity and yield .
Q. Which spectroscopic techniques are most effective for characterizing the bicyclic structure and functional groups of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies oxygen-containing functional groups (e.g., ether bridges) and iodine substituents. Note that solvent effects (e.g., CCl₄ vs. CS₂) may shift absorption bands, requiring careful calibration .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and substituent positions. For example, coupling constants in the bicyclic system help distinguish endo vs. exo configurations .
- X-ray Crystallography : Provides definitive structural confirmation, especially for iodine’s spatial orientation .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during the synthesis of iodomethyl-substituted 7-oxabicyclo[2.2.1]heptane derivatives?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective organocatalysts to control stereochemistry during cycloaddition .
- NMR-Guided Analysis : Compare experimental NMR data (e.g., NOE effects) with computational models to verify stereochemical integrity .
- Chromatographic Separation : Separate diastereomers using silica gel or chiral stationary phases, as demonstrated for structurally similar 7-oxabicycloheptane derivatives .
Q. What strategies resolve contradictions in spectral data interpretation for this compound, particularly in complex solvent systems?
- Methodological Answer :
- Standardized Solvent Systems : Replicate spectra in solvents like CCl₄ or CS₂ to match historical reference data (e.g., Coblentz Society spectra) .
- Cross-Validation : Combine IR, NMR, and mass spectrometry to resolve ambiguities. For example, iodomethyl groups produce distinct isotopic patterns in mass spectra .
Q. How can the compound’s reactivity in ring-opening reactions be leveraged for synthesizing bioactive molecules?
- Methodological Answer :
- Acid-Mediated Aromatization : Treat the bicyclic system with Brønsted acids (e.g., H₂SO₄) to generate aromatic intermediates for phthalimide synthesis .
- Nucleophilic Substitution : Exploit the iodomethyl group’s electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach bioactive moieties .
Q. What role does this compound play in developing thromboxane A2 (TxA2) antagonists, and how are its biological activities validated?
- Methodological Answer :
- Scaffold Design : The bicyclic core mimics prostanoid structures, enabling competitive binding to TxA2 receptors. Introduce semicarbazone side chains to enhance metabolic stability .
- Biological Assays : Validate antagonism via platelet aggregation inhibition (I₅₀ values < 10 nM) and receptor binding studies (e.g., [³H]-SQ 29,548 displacement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
